molecular formula C12H15ClN2O B7807268 N-(3-Chlorophenyl)piperidine-4-carboxamide

N-(3-Chlorophenyl)piperidine-4-carboxamide

Cat. No.: B7807268
M. Wt: 238.71 g/mol
InChI Key: DOXSTJMBRRXDDV-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)piperidine-4-carboxamide typically involves the reaction of 3-chloroaniline with piperidine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(3-Chlorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

N-(3-Chlorophenyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N-(4-Chlorophenyl)piperidine-4-carboxamide
  • N-(3-Methylphenyl)piperidine-4-carboxamide
  • N-(3-Fluorophenyl)piperidine-4-carboxamide

Comparison: N-(3-Chlorophenyl)piperidine-4-carboxamide is unique due to the presence of the chlorine atom at the 3-position of the phenyl ring. This structural feature can influence its reactivity and biological activity. Compared to its analogs, the compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .

Biological Activity

N-(3-Chlorophenyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. Research indicates that it may modulate enzyme activity and influence cellular pathways, particularly those involved in cell proliferation and apoptosis. The compound has been shown to inhibit key enzymes associated with cancer progression, suggesting potential anticancer properties.

Key Mechanisms:

  • Enzyme Inhibition: Interacts with enzymes that regulate cell growth and survival.
  • Cellular Pathway Modulation: Influences signaling pathways linked to apoptosis and proliferation .
  • Neuroprotective Effects: Potentially protects neuronal cells from damage, which may be beneficial in neurodegenerative diseases.

Anticancer Properties

Studies have demonstrated that this compound can inhibit tumor growth in various cancer models. For instance, it has been evaluated for its effectiveness against human tumor xenografts in nude mice, showing significant inhibition of tumor growth at well-tolerated doses . The compound's ability to induce apoptosis in cancer cells has been linked to its effects on caspase activation, a critical pathway in programmed cell death .

Neuroprotective Effects

The compound is also being investigated for its neuroprotective properties. Preliminary studies suggest that it may help mitigate neurodegeneration by reducing oxidative stress and inflammation in neuronal cells. This makes it a candidate for further research into treatments for conditions like Alzheimer's disease and other neurodegenerative disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Modifications to the piperidine ring and the chlorophenyl group have been explored to enhance potency and selectivity against specific biological targets.

ModificationEffect on Activity
Addition of electron-donating groupsIncreased potency against cancer cells
Variation in alkyl chain lengthAltered bioavailability and solubility
Substitution on the aromatic ringChanges in receptor binding affinity

These modifications can lead to improved efficacy and reduced side effects, making the compound more suitable for clinical applications.

Study 1: Anticancer Activity Assessment

In a controlled study, this compound was administered to mice bearing human tumor xenografts. The results indicated a 50% reduction in tumor size compared to control groups after four weeks of treatment. The mechanism was attributed to increased apoptosis as evidenced by elevated levels of activated caspases .

Study 2: Neuroprotection in Animal Models

Another study focused on the neuroprotective effects of the compound in a rat model of induced neurodegeneration. Rats treated with this compound showed significantly improved cognitive function and reduced markers of oxidative stress compared to untreated controls. These findings support further investigation into its application for neurodegenerative diseases .

Properties

IUPAC Name

N-(3-chlorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXSTJMBRRXDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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